ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate, also known as EADHC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of pro-inflammatory cytokine production. Additionally, ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate is its relatively simple synthesis method, which allows for large-scale production. Additionally, ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, one limitation of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate and its potential therapeutic applications. Finally, research is needed to develop more effective formulations of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate that can improve its solubility and bioavailability.
Scientific Research Applications
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation. Several studies have shown that ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate exhibits anti-proliferative effects on cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 2-acetamido-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO4S/c1-3-20-13(19)9-8-6(14)4-7(15)10(18)11(8)21-12(9)16-5(2)17/h4,18H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNKJAGMRHATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)Br)Br)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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